
Isoreserpiline
Vue d'ensemble
Description
L'Isoreserpiline est un alcaloïde indolique découvert dans la plante Rauvolfia tetraphylla. Ce composé présente une variété d'activités biologiques, y compris l'amélioration de l'efficacité antibactérienne de l'acide nalidixique contre les souches d'Escherichia coli sensibles et résistantes à l'acide nalidixique. De plus, il atténue l'hyperactivité induite par l'amphétamine chez la souris .
Mécanisme D'action
Mode of Action
Isoreserpiline interacts with adrenergic receptors by inhibiting the vesicular monoamine transporter (VMAT) . This inhibition prevents the storage of norepinephrine in synaptic vesicles, leading to its depletion in nerve terminals. As a result, there is a reduction in the release of norepinephrine into the synaptic cleft, which diminishes sympathetic nervous system activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine synthesis and release pathway . By depleting norepinephrine, this compound indirectly affects downstream pathways that rely on adrenergic signaling, including those involved in cardiovascular regulation and stress response. This can lead to decreased heart rate and blood pressure .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and duration of action, with a relatively long half-life allowing for sustained effects.
Result of Action
At the molecular level, this compound’s action results in the depletion of norepinephrine in nerve terminals. This leads to reduced adrenergic signaling, which manifests as lowered blood pressure and heart rate. At the cellular level, the reduced norepinephrine availability can also affect other neurotransmitter systems, potentially leading to side effects such as sedation or depression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Co-administered substances : Other medications or dietary components can interact with this compound, affecting its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of this compound and minimizing potential adverse effects.
Analyse Biochimique
Biochemical Properties
Isoreserpiline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a synergistic effect on the antibacterial activity induced by nalidixic acid in nalidixic acid-sensitive and -resistant strains of E. coli .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It reduces amphetamine-induced hyperactivity in mice .
Méthodes De Préparation
L'Isoreserpiline peut être synthétisée par diverses voies synthétiques. Une méthode courante implique l'extraction d'alcaloïdes des feuilles et de l'écorce d'Ochrosia oppositifolia. L'inhibiteur isolé et le film protecteur formé sur la surface de l'acier doux par la molécule d'inhibiteur sont analysés séparément par spectroscopie FTIR en utilisant la méthode de la pastille de KBr . Les méthodes de production industrielle impliquent généralement l'extraction et la purification du composé à partir de sources naturelles, suivies d'une synthèse chimique pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
L'Isoreserpiline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'this compound en différentes formes réduites.
Substitution : L'this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications en recherche scientifique :
Chimie : L'this compound est utilisée comme composé modèle dans les études de chimie et de synthèse des alcaloïdes.
Biologie : Elle est étudiée pour ses propriétés antibactériennes et sa capacité à améliorer l'efficacité d'autres agents antibactériens.
Médecine : L'this compound est étudiée pour ses effets thérapeutiques potentiels, notamment sa capacité à atténuer l'hyperactivité et ses effets synergiques avec d'autres médicaments.
Industrie : L'this compound est utilisée comme inhibiteur de corrosion pour les métaux, en particulier en conditions acides ou alcalines
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec les membranes cellulaires bactériennes, améliorant l'efficacité des agents antibactériens comme l'acide nalidixique. Elle interagit également avec des cibles moléculaires dans le cerveau pour atténuer l'hyperactivité induite par les amphétamines. Les voies moléculaires exactes impliquées sont encore à l'étude, mais on pense que l'this compound affecte les niveaux de neurotransmetteurs et l'activité des récepteurs .
Applications De Recherche Scientifique
Isoreserpiline has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of alkaloid chemistry and synthesis.
Biology: It is studied for its antibacterial properties and its ability to enhance the efficacy of other antibacterial agents.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to mitigate hyperactivity and its synergistic effects with other drugs.
Industry: This compound is used as a corrosion inhibitor for metals, particularly in acidic or alkaline conditions
Comparaison Avec Des Composés Similaires
L'Isoreserpiline est unique parmi les alcaloïdes indoliques en raison de ses activités biologiques spécifiques et de sa capacité à améliorer l'efficacité d'autres agents antibactériens. Des composés similaires comprennent :
Résérpine : Un autre alcaloïde indolique avec des activités biologiques similaires mais des cibles moléculaires différentes.
Ajmaline : Un alcaloïde aux propriétés antiarythmiques.
Yohimbine : Un alcaloïde aux effets stimulants et aphrodisiaques.
L'this compound se distingue par ses effets synergiques spécifiques avec l'acide nalidixique et ses applications thérapeutiques potentielles dans l'atténuation de l'hyperactivité .
Propriétés
IUPAC Name |
methyl (1S,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWJRZQNNZVCHR-HAHWVIBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317309 | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-67-8 | |
| Record name | Isoreserpiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoreserpiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoreserpiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ISORESERPILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T56CD574C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isoreserpiline and where is it found?
A1: this compound is an indole alkaloid found in several plants of the Rauvolfia genus, including Rauvolfia tetraphylla [, , ], Rauvolfia canescens [], Rauvolfia grandiflora [, ], Rauvolfia vomitoria [], Rauvolfia decurva [], and Rauvolfia salicifolia []. It is also found in Ochrosia oppositifolia [, , ] and Neisosperma oppositifolia [, ].
Q2: What is the structure of this compound?
A2: this compound is a heteroyohimbine derivative. Its structure has been extensively studied using NMR spectroscopy, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC techniques [, ]. These studies have allowed for the complete assignment of 1H and 13C NMR signals and the determination of stereochemistry at key carbon atoms.
Q3: What are the pharmacological activities of this compound?
A3: this compound exhibits antipsychotic activity []. It is often found alongside other antipsychotic indole alkaloids like α-yohimbine, reserpiline, and 10-methoxytetrahydroalstonine [, ].
Q4: How does this compound exert its antipsychotic effects?
A4: While the exact mechanism of action is not fully elucidated in the provided research, this compound likely interacts with targets in the central nervous system. Further research is needed to understand its specific interactions and downstream effects.
Q5: Are there any studies on the synergy of this compound with other drugs?
A5: Yes, a study investigated the synergistic potential of this compound with nalidixic acid against Escherichia coli strains []. The study showed that this compound enhanced the antibacterial activity of nalidixic acid, possibly by inhibiting efflux pumps in the bacteria.
Q6: Are there any studies on the stability of this compound?
A6: While the provided research doesn't delve into the stability of this compound specifically, it's a crucial aspect for its formulation and storage. Further studies focusing on its stability under various conditions, such as temperature, pH, and light exposure, are necessary.
Q7: What analytical methods are used to characterize and quantify this compound?
A8: this compound is commonly characterized and quantified using chromatographic techniques. These include thin-layer chromatography (TLC), column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


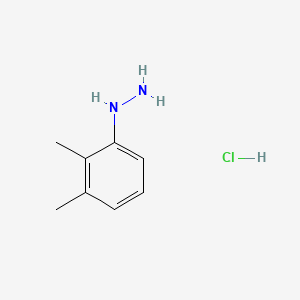
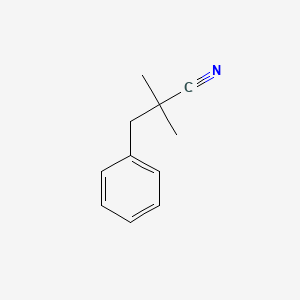
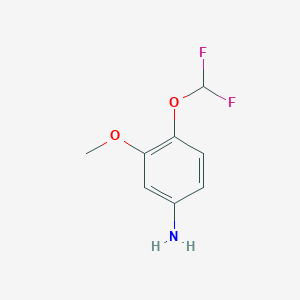
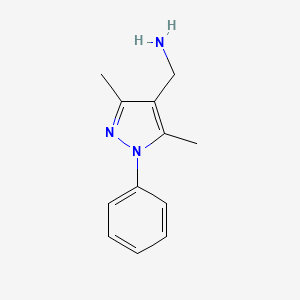
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
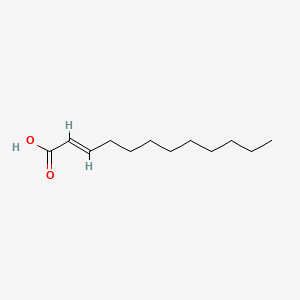
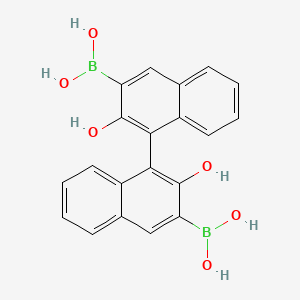
![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
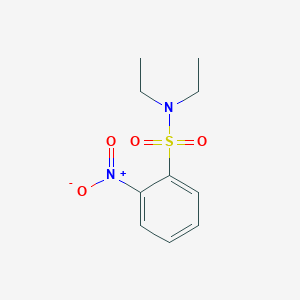
![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)


